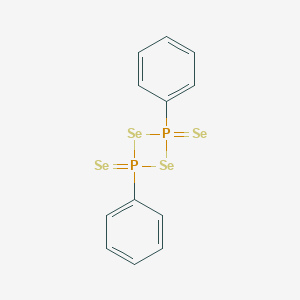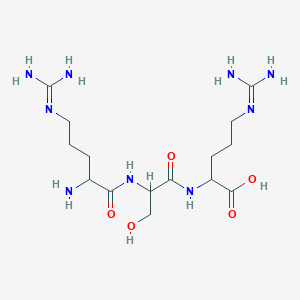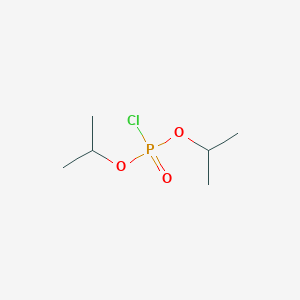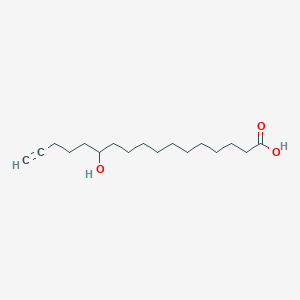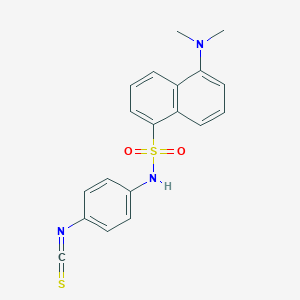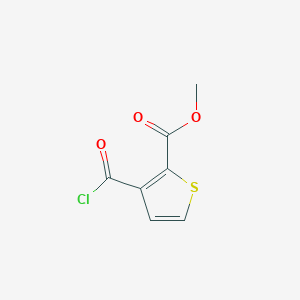
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate (MCTC) is a synthetic compound that belongs to the class of thiophene carboxylic acid derivatives. It has gained significant attention in scientific research due to its potential as a building block for the synthesis of various bioactive molecules.
Mécanisme D'action
The exact mechanism of action of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism.
Effets Biochimiques Et Physiologiques
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate in lab experiments is its easy synthesis and availability. However, its low solubility in water and other common solvents can limit its use in certain experiments. Additionally, its toxicity and potential environmental hazards should be taken into consideration when handling and disposing of the compound.
Orientations Futures
There are several future directions for the research and development of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate. One area of interest is the synthesis of new bioactive molecules using Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate as a building block. Another area of interest is the development of new synthetic methods for Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives. Additionally, the investigation of the potential environmental impact of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives should be further explored.
Méthodes De Synthèse
The synthesis of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride and dimethylformamide (DMF) to form 3-(chlorocarbonyl)thiophene-2-carboxylic acid chloride. This intermediate is then reacted with methanol in the presence of a base such as triethylamine to form Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate.
Applications De Recherche Scientifique
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate has been widely used as a building block for the synthesis of various bioactive molecules such as antitumor, antifungal, and antibacterial agents. It has also been used as a precursor for the synthesis of thiophene-based polymers and materials.
Propriétés
Numéro CAS |
116722-19-1 |
|---|---|
Nom du produit |
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate |
Formule moléculaire |
C7H5ClO3S |
Poids moléculaire |
204.63 g/mol |
Nom IUPAC |
methyl 3-carbonochloridoylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3 |
Clé InChI |
IQZWQGGIECIELH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CS1)C(=O)Cl |
SMILES canonique |
COC(=O)C1=C(C=CS1)C(=O)Cl |
Synonymes |
2-Thiophenecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



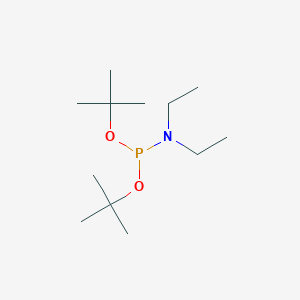
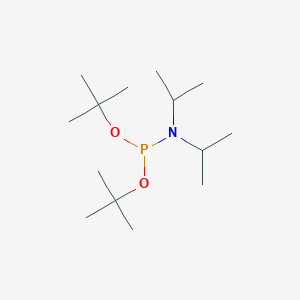
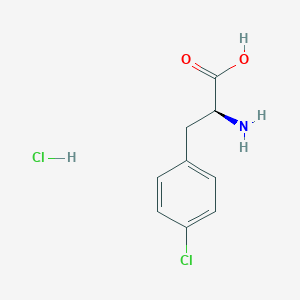
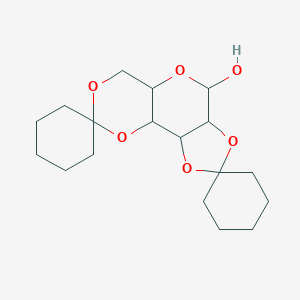
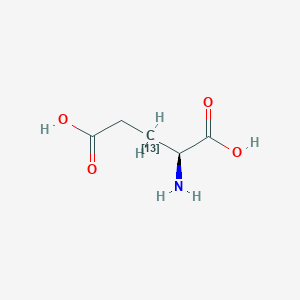
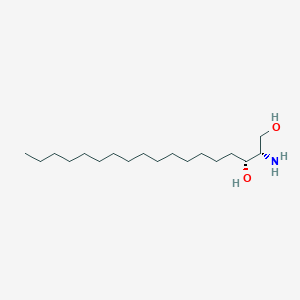
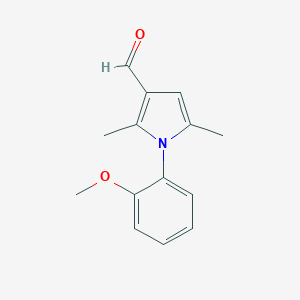
![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)
